3-(4-ETHOXYPHENYL)-3-[2-(4-FLUOROPHENYL)ACETAMIDO]PROPANOIC ACID
Overview
Description
3-(4-ETHOXYPHENYL)-3-[2-(4-FLUOROPHENYL)ACETAMIDO]PROPANOIC ACID is an organic compound that belongs to the class of aromatic carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ETHOXYPHENYL)-3-[2-(4-FLUOROPHENYL)ACETAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Ethoxyphenyl Intermediate: Starting with 4-ethoxybenzaldehyde, it can be converted to 4-ethoxyphenylacetic acid through a series of reactions including oxidation and esterification.
Introduction of the Fluorophenyl Group: The 4-fluorophenylacetyl chloride can be synthesized from 4-fluorobenzaldehyde via Friedel-Crafts acylation.
Coupling Reaction: The final step involves coupling the ethoxyphenyl intermediate with the fluorophenylacetyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions could target the carbonyl group in the fluorophenylacetyl moiety, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield 4-ethoxybenzoic acid, while reduction could produce 4-fluorophenylethanol.
Scientific Research Applications
3-(4-ETHOXYPHENYL)-3-[2-(4-FLUOROPHENYL)ACETAMIDO]PROPANOIC ACID may have various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Could be investigated for its pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: May be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
3-(4-ethoxyphenyl)-3-{[(4-chlorophenyl)acetyl]amino}propanoic acid: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-3-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO4/c1-2-25-16-9-5-14(6-10-16)17(12-19(23)24)21-18(22)11-13-3-7-15(20)8-4-13/h3-10,17H,2,11-12H2,1H3,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPHMQVXBBEKQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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